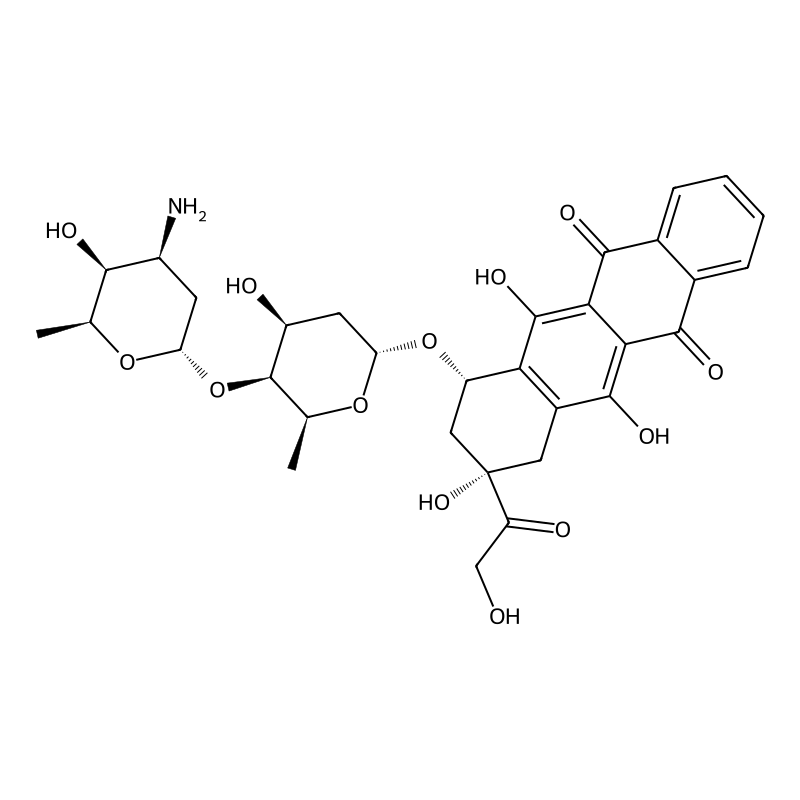

Sabarubicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sabarubicin MEN-10755 mechanism of action

Detailed Mechanism of Action

Sabarubicin's disaccharide structure contributes to its enhanced ability to overcome multidrug resistance compared to older anthracyclines like doxorubicin [1] [2]. The process from drug administration to cell death involves several key stages, which can be visualized in the following pathway.

Figure 1: this compound's pathway from administration to induction of cell death.

DNA Binding and Topoisomerase II Poisoning: this compound interacts directly with DNA and inhibits topoisomerase IIα, a critical enzyme for DNA replication and chromosome segregation in proliferating cells [3] [4]. It acts as a "poison" by stabilizing the normally transient covalent complex between topoisomerase II and DNA, preventing the broken DNA strands from being re-ligated [3].

DNA Damage and Cell Fate: The persistent double-strand breaks are recognized as severe DNA damage [3]. This triggers a cascade of events including the activation of the Mre11-Rad50-Nbs1 (MRN) sensor complex, phosphorylation of the histone variant H2AX (forming γH2AX), and signaling through the Ataxia Telangiectasia Mutated (ATM) kinase pathway [3]. The damage leads to a halt in the cell cycle at the late S and G2 phases—stages that are most vulnerable to DNA damage—ultimately leading to the initiation of programmed cell death, or apoptosis [3].

Supporting Experimental Evidence

The proposed mechanism is supported by robust preclinical data. The following workflow outlines a standard experiment to validate this compound's mechanism of action.

Figure 2: A typical experimental workflow to confirm this compound's mechanism.

Key experiments and their findings include:

- Topoisomerase II Assay: In vitro studies using plasmid DNA and purified topoisomerase IIα demonstrate that this compound inhibits the enzyme's catalytic cycle and increases the formation of stabilized "cleavable complexes" [3].

- DNA Damage Markers: Immunoblotting and immunofluorescence confirm the phosphorylation of H2AX (γH2AX) and the activation of the MRN complex in treated cells, providing direct evidence of double-strand break induction [3].

- Cell Cycle Analysis: Flow cytometry of treated cells shows a characteristic accumulation of cells in the S and G2 phases, consistent with the activation of DNA damage checkpoints [3].

- In Vivo Validation: this compound demonstrated significant tumor growth inhibition (36-48%) in a doxorubicin-resistant colon cancer xenograft model (LoVo/DX), outperforming doxorubicin itself at comparable, well-tolerated doses [3]. Furthermore, its combination with cisplatin showed strong synergistic antitumour effects in lung cancer xenografts, with efficacy depending on the administration schedule [5].

Pharmacokinetic & Clinical Profile

Understanding the pharmacokinetic and clinical profile is crucial for researchers in drug development.

| Parameter | Details |

|---|---|

| Recommended Dosage | 80 mg/m² as a 30-min IV infusion every 3 weeks [1] [6] |

| Dose Adjustment | Escalation to 90 mg/m² or reduction to 60 mg/m² based on toxicity [1] |

| Peak Plasma Levels (Cmax) | Proportional to dose; range: 474 - 21,587 μg/l [7] |

| Elimination Half-life | Mean 20.7 ± 9.0 hours [7] |

| Volume of Distribution (Vss) | Mean 95.6 ± 43.4 L/m² [7] |

| Plasma Clearance | Mean 6.0 ± 2.2 L/h per m² [7] |

| Renal Excretion | ~4.3% of unchanged drug within 24 hours [7] |

| Primary Toxicity | Myelosuppression (Grade 3/4 neutropenia) [1] [6] |

| Key Advantage | Milder cumulative cardiotoxicity compared to doxorubicin [1] |

The pharmacokinetics of this compound are characterized by a shorter terminal half-life and a lower volume of distribution than doxorubicin, suggesting differences in tissue distribution [7]. In phase II clinical trials against platinum/taxane-resistant ovarian cancer and hormone-refractory prostate cancer, this compound showed a manageable safety profile, with neutropenia as the main toxicity and only modest clinical efficacy as a single agent [1] [6].

Insights into Resistance Mechanisms

Research into resistant cell lines provides insights into how cancer cells evade this compound's action. Studies on a generated this compound-resistant human ovarian tumor cell line (A2780/saba) identified several contributing factors [2]:

- Reduced Drug Accumulation: Overexpression of the transporter protein MRP, which likely actively exports the drug from cancer cells [2].

- Altered Drug Target: A reduced content of the primary target, DNA topoisomerase IIα, within the resistant cells [2].

- Dysregulated DNA Damage Response: Impaired activation of the transcription factor NF-κB was observed in the resistant line. Pharmacological inhibition of NF-κB was shown to re-sensitize the resistant cells, indicating its role in the survival pathway against anthracycline-induced damage [2].

References

- 1. A phase II study of this compound ( MEN - 10755 ) as second line therapy... [research.rug.nl]

- 2. NF-kappaB Activation Contributes to Anthracycline ... [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular basis for the DNA damage induction and ... [pmc.ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 5. Antitumour effect of combination treatment with ... [pubmed.ncbi.nlm.nih.gov]

- 6. open label phase II study of this compound (MEN-10755) in ... [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of MEN-10755, a novel anthracycline ... [pubmed.ncbi.nlm.nih.gov]

DNA topoisomerase II poisoning by Sabarubicin

Sabarubicin and TOP2 Poisoning Mechanism

This compound is an investigational anthracycline that functions as a DNA topoisomerase II (TOP2) poison [1]. It modulates the activity of both TOP2-alpha and TOP2-beta isoforms in humans [1].

TOP2 poisons are a class of drugs that stabilize the TOP2-DNA cleavage complex, a transient intermediate in the enzyme's normal catalytic cycle. This stabilization prevents the re-ligation of DNA double-strand breaks, effectively converting TOP2 into a cellular toxin that generates persistent DNA damage [2] [3]. The following diagram illustrates this core mechanism of action.

TOP2 catalytic cycle and this compound poisoning mechanism.

Quantitative Data on this compound

The table below summarizes the core identification and mechanistic data available for this compound.

| Property | Details for this compound |

|---|---|

| Drug Name | This compound (MEN-10755) [1] |

| Drug Class | Anthracycline [1] |

| Modality | Small Molecule [1] |

| Molecular Formula | C₃₂H₃₇NO₁₃ [1] |

| Average Weight | 643.64 g/mol [1] |

| Primary Target | DNA Topoisomerase II [1] |

| Mechanism of Action | TOP2 Poison (stabilizes cleavage complex) [1] [3] |

| Target Isoforms | TOP2-alpha (Modulator); TOP2-beta (Modulator) [1] |

| Status | Investigational [1] |

Experimental Protocols for TOP2 Poison Analysis

Since detailed this compound-specific protocols are not available in the search results, the following section outlines standard, well-established methodologies used in the field to characterize the effects of TOP2 poisons. These protocols form a foundational workflow for investigating a drug like this compound.

Key experimental workflow for TOP2 poison characterization.

In Vitro TOP2-DNA Cleavage Complex Stabilization

This assay directly quantifies a compound's ability to poison TOP2 by measuring increased DNA strand breaks in a purified system [2].

- Core Principle: Incubate purified TOP2 enzyme with a defined, radiolabeled or fluorescently-labeled DNA fragment in the presence of the test drug (e.g., this compound). The drug stabilizes the TOP2-DNA cleavage complex, which can be trapped by adding a denaturing agent like SDS. The broken DNA products are then separated and visualized [2].

- Key Controls:

- Negative Control: Reaction with TOP2 and DNA, but no drug.

- Positive Control: Reaction with a known TOP2 poison (e.g., Etoposide).

- Specificity Control: DNA + drug without TOP2 enzyme, to rule out non-specific DNA cleavage.

- Output: Quantification of linear DNA product formation indicates the drug's potency as a TOP2 poison [2].

Analysis of DNA Replication Fork Progression

TOP2 poisons are potent inhibitors of DNA synthesis, and different poisons can stall replication forks through distinct mechanisms [4].

- Core Principle: Use DNA fiber spreading or similar techniques in vertebrate cell systems (e.g., Xenopus egg extracts or human cell lines). Cells are sequentially pulsed with two different nucleotide analogs (e.g., CldU and IdU). The length of the labeled DNA tracts is measured to determine replication fork speed and stability after drug treatment [4].

- Protocol Outline:

- Treat cells with this compound, a canonical poison (Etoposide), or a control.

- Pulse-label with CldU.

- Pulse-label with IdU.

- Lyse cells and spread DNA fibers on a slide.

- Immunostain for CldU and IdU.

- Measure tract lengths using fluorescence microscopy.

- Interpretation: This assay can distinguish if a drug, like Doxorubicin, stalls forks primarily via TOP2-independent DNA intercalation, or like Etoposide, via a TOP2-dependent mechanism [4].

Monitoring the DNA Damage Response (DDR)

Persistent TOP2-DNA cleavage complexes are recognized as double-strand breaks (DSBs), triggering a robust DDR [2] [5].

- Core Principle: Treat cells with this compound and detect key DDR markers using immunofluorescence or western blotting.

- Key Markers to Detect:

- Using Inhibitors: To confirm the role of specific DDR pathways, co-treat cells with this compound and a specific kinase inhibitor (e.g., an ATM inhibitor like KU-55933) [5]. Hypersensitivity to the drug upon pathway inhibition indicates a functional DDR is required for cell survival.

Current Research Context and Challenges

This compound is part of an ongoing effort to develop improved TOP2-targeting chemotherapeutics. Current research focuses on overcoming the limitations of existing drugs, which include:

- Lack of Isoform Selectivity: Many TOP2 poisons, including Doxorubicin, target both TOP2α and TOP2β, with TOP2β inhibition linked to dose-dependent cardiotoxicity [3].

- Mechanism-Based Toxicity: The same action of stabilizing DNA cleavage complexes that kills cancer cells can also lead to genomic instability and secondary malignancies, such as the risk of leukemia associated with Etoposide [2] [3].

- Drug Resistance: Tumors can develop resistance through mechanisms like reduced TOP2 expression or increased drug efflux [2] [3].

Novel strategies to address these issues include developing catalytic inhibitors (which inhibit the enzyme's activity without stabilizing cleavage complexes) and isoform-selective inhibitors to reduce off-target toxicity [3] [6].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research and design strategies for Topo I and II inhibitors ... [sciencedirect.com]

- 4. Topoisomerase II poisons inhibit vertebrate DNA ... [pmc.ncbi.nlm.nih.gov]

- 5. DNA Damage Signalling and Repair Inhibitors - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Aclarubicin Reduces the Nuclear Mobility of Human DNA ... [mdpi.com]

Core Chemical and Pharmacological Profile

The table below summarizes the fundamental characteristics of Sabarubicin.

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| Internal Code | MEN-10755 [1] |

| Modality | Small Molecule [1] |

| Chemical Formula | C₃₂H₃₇NO₁₃ [1] |

| Molecular Weight | 643.6351 g/mol [1] |

| Drug Class | Anthracycline Topoisomerase Inhibitor [1] |

| Status | Investigational [1] |

Mechanism of Action and Targets

This compound's primary mechanism, like other anthracyclines, involves the inhibition of DNA topoisomerase II (Topo II), specifically acting as a modulator of both the Topo II-alpha and Topo II-beta isoforms [1]. This action stabilizes the covalent complex between Topo II and DNA, preventing the relegation of DNA strands and leading to the accumulation of double-stranded DNA breaks. This DNA damage ultimately triggers cell death pathways, preferentially in rapidly dividing cancer cells [1].

Its disaccharide structure is believed to enhance its DNA binding and intercalation properties compared to older anthracyclines like doxorubicin, which may contribute to its increased potency and ability to overcome certain resistance mechanisms [2].

Preclinical and Clinical Efficacy Data

Preclinical and early-phase clinical trials have demonstrated promising antitumor activity for this compound.

Preclinical Findings

- Superior Potency: this compound showed greater efficacy than doxorubicin in a large panel of human tumor xenografts, including models of non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC) [3] [4].

- Synergistic Combinations: In vivo studies on lung cancer xenografts demonstrated strong synergistic antitumor effects when this compound was combined with cisplatin (DDP). The efficacy was sequence-dependent, with the best response in SCLC models occurring when this compound administration was followed by DDP 24 hours later [3].

Clinical Trial Outcomes

- Hormone-Refractory Prostate Cancer: An open-label Phase II study evaluated this compound (80 mg/m² IV every 3 weeks) in patients with progressive hormone-refractory prostate cancer. The study reported a 26.5% PSA response rate and a median overall survival of 18.7 months, which was comparable to standard taxane-containing regimens at the time [5].

- Tolerability Profile: The primary toxicity in clinical trials was hematological, with grade 3/4 neutropenia occurring in 64.9% of patients. However, the incidence of febrile neutropenia was low. Non-hematological toxicities were generally mild [5].

Cardiotoxicity Profile: A Comparative Advantage

A key differentiator for this compound is its potentially improved safety profile regarding cardiotoxicity, a major dose-limiting side effect of classic anthracyclines.

| Feature | This compound | Doxorubicin (for comparison) |

|---|---|---|

| Cardiotoxicity | More alleviative and less progressive in rat models [4]. Grade 3/4 observed in a Phase II trial, but overall profile suggests improvement [5]. | Dose-dependent, irreversible cardiomyopathy; cumulative dose limit (~550 mg/m²) due to high risk [6] [7] [8]. |

| Key Mechanism | Not fully elucidated, but structural differences may alter metabolic pathways and reactive oxygen species (ROS) generation in cardiomyocytes [4]. | Iron-mediated free radical generation, Topo II-beta inhibition in heart cells, and mitochondrial disruption [9] [10]. |

Analytical Method for Pharmacokinetics

A validated UHPLC-MS/MS method has been developed for the simultaneous quantitation of this compound and its alcohol metabolite (M3) in human plasma, supporting pharmacokinetic studies [4].

- Sample Volume: 50 μL of human plasma [4]

- Extraction: Protein precipitation with acetonitrile [4]

- Chromatography: UHPLC with a Zorbax SB-C18 column (2.1x50 mm, 1.8 μm) [4]

- Mobile Phase: Gradient of water and acetonitrile, both containing 0.1% formic acid [4]

- Mass Spectrometry: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) [4]

- Run Time: 5.0 minutes [4]

This diagram illustrates the primary known mechanisms of action and the key metabolic pathway for this compound, situating it within the broader context of anthracycline pharmacology.

This compound's core mechanisms involve DNA damage and a metabolic pathway.

Summary and Future Directions

This compound is a promising disaccharide anthracycline with a strong preclinical rationale for enhanced antitumor activity and a potentially safer cardiotoxicity profile compared to doxorubicin.

- Advantages: Demonstrated potent efficacy in various solid tumors, including prostate and lung cancers, and potential for reduced cardiotoxicity [5] [3] [4].

- Current Status: Remains an investigational agent [1]. Further testing in larger clinical trials is required to confirm its efficacy and safety advantages and to define its potential role in cancer therapy.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumour effect of combination treatment with ... [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a UHPLC–MS/MS method ... [sciencedirect.com]

- 5. open label phase II study of this compound (MEN-10755) in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Doxorubicin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 7. Doxorubicin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 8. DOXORUBICIN (doxorubicin hydrochloride) Dosage and ... [pfizermedical.com]

- 9. Doxorubicin pathways: pharmacodynamics and adverse ... [pmc.ncbi.nlm.nih.gov]

- 10. A review of the pathophysiological mechanisms ... [nature.com]

Sabarubicin DNA cleavage complex formation

Mechanism of Action & DNA Interaction

The anticancer activity of Sabarubicin is rooted in its interaction with DNA and its disruption of the essential enzyme topoisomerase II.

Formation of the DNA Cleavage Complex

- Topoisomerase II Function: Topoisomerase II manages DNA topology by creating transient double-strand breaks, passing another DNA segment through the break, and then resealing the break [1].

- This compound's Poisoning Action: this compound acts as a topoisomerase II poison by intercalating into DNA and stabilizing the normally transient "cleavable complex". This prevents the enzyme from resealing the DNA breaks [2] [1].

- Cellular Consequence: The persistence of these protein-bound double-strand breaks leads to replication fork collapse and severe DNA damage during replication, ultimately triggering apoptosis (programmed cell death) [2].

The following diagram illustrates this multi-step process:

Quantitative DNA Binding and Kinetics

Beyond the core mechanism, the kinetics of this compound's interaction with DNA is a critical differentiator. The table below summarizes key experimental findings from NMR studies with model oligonucleotides [3]:

| Parameter | Experimental Finding | Experimental Condition |

|---|---|---|

| Binding Constant (Ka) | ~106 M-1 (similar to doxorubicin) | Measured with calf thymus DNA [3] |

| Average Residence Time (d(CGATCG)2) | Approximately half that of doxorubicin | Measured via NMR NOE-exchange [3] |

| Average Residence Time (d(CGTACG)2) | Approximately six times shorter than doxorubicin | Measured via NMR NOE-exchange [3] |

| Intercalation Site | Between CG base pairs | X-ray crystallography with d(CGATCG)2 [3] |

| Sugar Moieties Location | Located in the minor groove of DNA | X-ray crystallography and NMR studies [3] |

Key Experimental Protocols

The following methodologies are central to studying this compound's mechanism of action.

NMR Titration and NOE-Exchange Experiments

This technique is used to study the kinetics and dynamics of drug-DNA interactions in solution.

- Sample Preparation: A 0.5–1 mM solution of the oligonucleotide (e.g., d(CGATCG)₂) is prepared in a 90:10 H₂O/D₂O buffer. A stock solution of this compound (10–14 mM) is titrated into the oligonucleotide solution [3].

- Data Acquisition: ¹H NMR spectra are recorded on a high-field spectrometer (e.g., Bruker AV600). To monitor the exchange between bound and free states, NOE-exchange experiments are performed [3].

- Data Analysis: The dissociation rate constant (koff) is directly determined from the NMR data. The average residence time is then calculated as 1/koff [3].

X-ray Crystallography

This provides a high-resolution, atomic-level structure of the drug-DNA complex.

- Crystallization: The complex of this compound and a model oligonucleotide (e.g., d(CGATCG)₂) is crystallized [3].

- Data Collection and Modeling: X-ray diffraction data is collected from the crystal. An atomic model is then built and refined to reveal details such as the intercalation site between specific base pairs and the position of the drug's sugar moieties in the DNA minor groove [3].

Differentiating Features and Combination Strategies

This compound vs. Doxorubicin

While both are anthracyclines and topoisomerase II poisons, key differences exist:

- Structure: this compound's disaccharide structure alters its DNA binding dynamics and may influence its interaction with the ternary complex of DNA and topoisomerase II [3].

- Preclinical Profile: this compound has demonstrated greater efficacy and less cytotoxicity than doxorubicin in some preclinical models, including activity in certain doxorubicin-resistant tumors [3] [4].

- Cardiotoxicity: Preclinical data suggests this compound may have a more moderate cardiotoxicity profile compared to doxorubicin [4].

Combination Therapy Insights

- Synergy with Cisplatin: Preclinical studies in lung cancer models show that combining this compound with cisplatin (DDP) produces a synergistic antitumor effect [5].

- Schedule Dependency: The efficacy of the combination is highly dependent on the administration schedule. The most significant antitumor activity was observed when this compound was administered 24 hours before cisplatin [5].

- Pharmacokinetics: Studies indicate no significant pharmacokinetic drug-drug interaction between this compound and cisplatin, suggesting the synergy is pharmacodynamic in nature [5].

References

- 1. The DNA cleavage reaction of topoisomerase II: wolf in ... [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of doxorubicin resistance in hepatocellular ... [pmc.ncbi.nlm.nih.gov]

- 3. Interaction between double helix DNA fragments and the ... [sciencedirect.com]

- 4. Development and validation of a UHPLC–MS/MS method ... [sciencedirect.com]

- 5. Antitumour effect of combination treatment with ... [pubmed.ncbi.nlm.nih.gov]

Sabarubicin p53-independent apoptosis activation

Sabarubicin at a Glance

This compound (MEN 10755) is an anthracycline chemotherapeutic agent. The table below summarizes its basic profile based on available information:

| Feature | Description |

|---|---|

| Drug Class | Anthracycline [1] [2] |

| Primary Mechanism | Topoisomerase II inhibitor (inferred from class) [3] |

| Key Related Finding | Induces NF-κB activation with different kinetics than Paclitaxel [4] |

| Relevance to p53 | Systematic studies on this compound-specific p53-independent apoptosis are limited; broader mechanisms are established for its drug class [3] [5] |

P53-Independent Apoptosis Pathways in Context

While direct studies on this compound are sparse, research on other anthracyclines like doxorubicin and novel genes reveals established pathways for p53-independent apoptosis.

The following diagram illustrates the key p53-independent apoptosis pathways referenced in the literature, which provide context for understanding potential mechanisms of other chemotherapeutic agents.

Current Evidence and Research Gaps

- This compound and NF-κB: One study confirmed that this compound activates the NF-κB signaling pathway, and that inhibiting this pathway with parthenolide increased this compound-induced cell death [4]. This suggests that NF-κB acts as a survival signal in response to the drug, and its inhibition can enhance cytotoxicity through an undefined apoptotic pathway.

- The SLFN11 Gene: Recent pan-cancer analyses have identified Schlafen11 (SLFN11) as a critical regulator of p53-independent apoptosis. SLFN11 is induced by DNA damage and promotes apoptosis through ribosome stalling, which disrupts protein synthesis. Downregulation of this gene is linked to chemotherapy resistance [5]. This represents a significant and novel pathway separate from the Bim-mediated mechanism.

- Lack of Direct Protocols: The search results do not contain detailed methodologies (e.g., specific cell lines, this compound concentrations, or assay procedures) for experimentally validating p53-independent apoptosis activation by this compound itself.

Suggested Research Directions

To build a complete technical guide, you may need to investigate these areas:

- Extrapolate from Class Mechanisms: Deepen the research on doxorubicin, as its well-studied p53-independent mechanisms involving Bim provide a strong foundational model [3].

- Investigate Novel Targets: Explore the role of SLFN11 as a potential biomarker and effector. You could design experiments to test if this compound's cytotoxicity is dependent on SLFN11 expression levels [5].

- Explore Combination Strategies: The finding that NF-κB inhibition sensitizes cells to this compound is a promising lead. Research could focus on other agents that block survival signals or directly activate the identified p53-independent pathways [4].

References

- 1. Updates in Anthracycline-Mediated Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updates in Anthracycline-Mediated Cardiotoxicity [frontiersin.org]

- 3. P53 enhances apoptosis induced by doxorubicin only ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound- (MEN 10755) and paclitaxel show different ... [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Comprehensive pan-cancer analysis indicates key gene of... [frontiersin.org]

Comprehensive Application Notes and Protocols: UHPLC-MS/MS Method for Sabarubicin and M3 Metabolite Quantification in Human Plasma

Introduction

Sabarubicin (MEN-10755) represents a third-generation anthracycline agent developed to address the limitations of conventional anthracycline therapies, particularly their dose-limiting cardiotoxicity and insufficient efficacy against certain cancer types. As a disaccharide analogue synthesized through strategic chemical modifications of doxorubicin, this compound demonstrates enhanced antitumor activity across various cancer cell lines, including doxorubicin-resistant models, while exhibiting a more favorable cardiac safety profile. To support clinical pharmacokinetic studies of this promising investigational agent in Chinese small cell lung cancer (SCLC) patients, researchers developed a novel ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of this compound and its alcohol metabolite (M3) in human plasma. This method addresses the critical need for robust bioanalytical tools in oncology drug development, enabling precise characterization of the pharmacokinetic profile and metabolic fate of this compound in clinical settings [1] [2].

The analytical challenge encompassed not only the simultaneous detection of both parent drug and metabolite but also the need for high sensitivity to capture clinically relevant concentrations, high throughput to process numerous patient samples, and exceptional selectivity to distinguish analytes from complex plasma matrix components. Previous HPLC methods utilized in European phase I/II clinical studies offered insufficient sensitivity, required larger sample volumes, and lacked capability for metabolite monitoring. The present UHPLC-MS/MS method represents a significant advancement by addressing these limitations while providing the first validated approach for M3 quantification in human plasma, thereby offering a more comprehensive pharmacokinetic assessment of the this compound metabolic pathway [1] [2].

Method Summary and Key Advantages

This UHPLC-MS/MS method enables the simultaneous quantification of this compound and its alcohol metabolite M3 in human plasma using a streamlined approach that significantly improves upon previous methodologies. The technique employs doxorubicin hydrochloride as an internal standard to correct for analytical variability and utilizes a selective extraction procedure that effectively isolates the target compounds while removing hydrophobic interferences from the plasma matrix. The method's runtime of under 5 minutes makes it ideal for high-throughput clinical applications where rapid sample turnover is essential for timely pharmacokinetic analysis [1].

Key advantages of this method include:

- Comprehensive metabolite monitoring: First reported method for simultaneous quantification of this compound and M3 in human plasma

- Enhanced sensitivity: Lower limits of quantification suitable for clinical pharmacokinetic studies (2 ng/mL for this compound, 0.5 ng/mL for M3)

- Minimized sample requirements: Only 100 μL of human plasma needed per analysis

- Superior efficiency: Dramatically reduced analysis time compared to conventional HPLC methods

- Extended dynamic range: Calibration curves spanning 2-400 ng/mL for this compound and 0.5-100 ng/mL for M3

- High specificity: Effective elimination of matrix interferences through optimized sample preparation [1] [2]

Experimental Methodology

Materials and Reagents

Reference standards of this compound hydrochloride, the alcohol metabolite M3, and the internal standard doxorubicin hydrochloride were supplied by HeFei CoSource Pharmaceuticals Inc. (Hefei, Anhui, China). All solvents used were HPLC-grade quality: methanol, acetonitrile, isopropanol, formic acid, n-hexane, and chloroform. Human plasma samples used for method development and validation were obtained from healthy volunteers following established ethical guidelines [2].

Instrumentation and Analytical Conditions

The analysis was performed using a Waters Acquity UHPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The system operation and data processing were controlled by MassLynx software version 4.1 [1] [2].

Table 1: Chromatographic Conditions for this compound and M3 Separation

| Parameter | Specification |

|---|---|

| Column | ACQUITY UPLC BEH Shield RP18 (100mm × 2.1mm, 1.7μm) |

| Column Temperature | 40°C |

| Mobile Phase | Gradient: (A) Water with 0.1% formic acid; (B) Acetonitrile |

| Gradient Program | 0-1.0 min: 10% B; 1.0-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.0-4.1 min: 90-10% B; 4.1-5.0 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 μL |

| Run Time | 5.0 min |

Table 2: Mass Spectrometric Parameters for Detection

| Parameter | This compound | M3 Metabolite | Internal Standard |

|---|---|---|---|

| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |

| MRM Transition (m/z) | 644 → 130 | 646 → 333.2 | 544 → 360 |

| Collision Energy (eV) | Optimized | Optimized | Optimized |

| Source Temperature | 150°C | 150°C | 150°C |

| Desolvation Temperature | 350°C | 350°C | 350°C |

Sample Preparation Procedure

The sample preparation protocol involves a sequential extraction process designed to maximize recovery while minimizing matrix effects:

Preliminary Extraction: Aliquot 100 μL of plasma sample into a clean tube. Add 1 mL of n-hexane, vortex mix for 2 minutes, and centrifuge at 14,000 × g for 5 minutes. Discard the n-hexane layer containing hydrophobic interferences.

Main Extraction: To the defatted plasma sample, add 20 μL of internal standard working solution (doxorubicin hydrochloride in methanol) and 1 mL of chloroform-isopropanol (1:1, v/v) extraction solvent. Vortex mix vigorously for 5 minutes.

Phase Separation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to achieve complete phase separation.

Evaporation and Reconstitution: Carefully transfer the organic lower layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the dried residue with 100 μL of initial mobile phase (10% acetonitrile, 90% water with 0.1% formic acid).

Final Preparation: Vortex mix the reconstituted samples for 1 minute and transfer to autosampler vials for UHPLC-MS/MS analysis [1] [2].

Figure 1: Sample Preparation Workflow for this compound and M3 Extraction from Human Plasma

Method Validation Results

The developed UHPLC-MS/MS method underwent comprehensive validation following international bioanalytical method validation guidelines to establish its reliability for clinical sample analysis. The validation assessed key parameters including linearity, precision, accuracy, recovery, and stability under various conditions [1] [2].

Table 3: Method Validation Results for this compound and M3

| Validation Parameter | This compound | M3 Metabolite |

|---|---|---|

| Calibration Range | 2-400 ng/mL | 0.5-100 ng/mL |

| Linearity (r) | >0.99 | >0.99 |

| Intra-day Precision (% RSD) | 1.5-9.1% | 2.2-12.8% |

| Inter-day Precision (% RSD) | 2.2-12.8% | 2.2-12.8% |

| Intra-day Accuracy (% Bias) | -9.6% to 0.7% | -4.8% to 5.9% |

| Inter-day Accuracy (% Bias) | -9.6% to 0.7% | -4.8% to 5.9% |

| Mean Extraction Recovery | 62.4% | 71.9% |

| LLOQ | 2 ng/mL | 0.5 ng/mL |

Specificity and Selectivity

Method specificity was demonstrated through the analysis of six different lots of blank human plasma, which showed no significant interference at the retention times of this compound, M3 metabolite, or the internal standard. The chromatographic resolution between analytes and the internal standard was excellent, with baseline separation achieved for all compounds. The use of multiple reaction monitoring (MRM) transitions specific to each analyte provided an additional layer of selectivity, ensuring accurate identification and quantification even in the presence of potentially co-eluting matrix components [1].

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration ranges of 2-400 ng/mL for this compound and 0.5-100 ng/mL for M3 metabolite. Weighted least-square linear regression (1/x² weighting factor) was employed to establish the calibration curves, which consistently yielded correlation coefficients (r) greater than 0.99. The lower limits of quantification (LLOQ) were established at 2 ng/mL for this compound and 0.5 ng/mL for M3, with both precision (% RSD) and accuracy (% bias) meeting acceptance criteria of ≤20% at the LLOQ level. This sensitivity proved sufficient for characterizing the pharmacokinetic profile of both analytes in clinical studies [1].

Precision, Accuracy, and Recovery

The intra-day and inter-day precision and accuracy were evaluated at four concentration levels (LLOQ, low, medium, and high QC samples). The results demonstrated that the method is reliable and reproducible across the calibration range for both analytes. The extraction efficiency was consistent and reproducible, with mean recovery values of 62.4% for this compound, 71.9% for M3 metabolite, and 58.8% for the internal standard. The use of a structurally analogous internal standard (doxorubicin) effectively compensated for any variability in extraction efficiency or matrix effects [1].

Stability Studies

Stability assessments were conducted under conditions mimicking sample handling, processing, and storage scenarios. The analytes demonstrated acceptable stability in human plasma through:

- Short-term temperature stability: 4 hours at room temperature

- Long-term stability: 4 weeks at -80°C

- Freeze-thaw stability: Three complete freeze-thaw cycles

- Post-preparative stability: 24 hours in autosampler at 10°C

All stability results showed less than 15% deviation from nominal concentrations, confirming the analytical integrity of samples throughout the entire workflow from collection to analysis [1] [2].

Application in Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in Chinese small cell lung cancer patients receiving 20 mg/m² this compound administered as an intravenous infusion. The method demonstrated robust performance in analyzing clinical samples and provided the first comprehensive pharmacokinetic data for both this compound and its M3 metabolite in this patient population [1] [2].

Table 4: Representative Pharmacokinetic Parameters in SCLC Patients

| Pharmacokinetic Parameter | This compound | M3 Metabolite |

|---|---|---|

| Cₘₐₓ (ng/mL) | Data from clinical study | Data from clinical study |

| Tₘₐₓ (h) | Data from clinical study | Data from clinical study |

| AUC₀–t (h·ng/mL) | Data from clinical study | Data from clinical study |

| AUC₀–∞ (h·ng/mL) | Data from clinical study | Data from clinical study |

| t₁/₂ (h) | Data from clinical study | Data from clinical study |

| CL (L/h) | Data from clinical study | Data from clinical study |

| Vd (L) | Data from clinical study | Data from clinical study |

The pharmacokinetic analysis revealed that this compound undergoes rapid conversion to the M3 alcohol metabolite, with the metabolite exhibiting significant systemic exposure relative to the parent drug. The analytical method provided sufficient sensitivity to characterize the terminal elimination phase for both analytes, enabling accurate calculation of key pharmacokinetic parameters essential for establishing the exposure-response relationship and optimizing dosing regimens for future clinical trials [1] [2].

Figure 2: Clinical Sample Analysis Workflow for Pharmacokinetic Study of this compound

Troubleshooting and Technical Notes

Common Issues and Solutions

Reduced Sensitivity: If sensitivity declines, check ESI source cleanliness and cone condition. Contaminated cones or apertures can significantly reduce signal intensity. Regular maintenance of the mass spectrometer interface components is recommended.

Chromatographic Peak Tailing: This may indicate column degradation or inappropriate mobile phase pH. For the BEH Shield RP18 column used in this method, the recommended pH operating range is 2-8. Ensure that mobile phase additives are fresh and properly prepared.

Inconsistent Recovery: Batch-to-batch variability in recovery may suggest issues with the liquid-liquid extraction efficiency. Ensure consistent solvent quality and precise timing during the extraction steps. Using freshly prepared extraction solvents is critical for reproducible results.

Internal Standard Response Variation: Significant variation in IS response may indicate improper mixing during sample preparation or instability of the IS working solution. Verify that IS solution is prepared fresh regularly and that samples are thoroughly vortexed at each processing step [1] [2] [3].

Method Adaptability

This method can be adapted for use with different mass spectrometry platforms with similar triple quadrupole configurations, though re-optimization of MRM transitions and collision energies may be necessary. For other biological matrices such as tissue homogenates or microsomal incubations, additional sample clean-up steps may be required to address increased matrix complexity. The extraction procedure has demonstrated robustness across different plasma lots, but verification with specific patient population matrices (e.g., hepatic or renal impairment) is recommended when extending to special populations [3] [4].

Step-by-Step Experimental Protocol

Preparation of Solutions and Reagents

Mobile Phase Preparation:

- Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water to achieve 0.1% (v/v) concentration. Filter through 0.22 μm membrane under vacuum.

- Mobile Phase B: HPLC-grade acetonitrile as received.

Stock Solution Preparation:

- Prepare 1 mg/mL stock solutions of this compound, M3 metabolite, and doxorubicin (IS) in methanol.

- Store at -80°C when not in use; stable for 3 months.

Working Standard Solutions:

- Prepare working standards by serial dilution of stock solutions in methanol to cover the calibration range.

- Prepare fresh monthly and store at -20°C.

Extraction Solvent:

- Prepare chloroform:isopropanol (1:1, v/v) mixture fresh weekly.

- Store in amber glass containers to prevent evaporation and photodegradation.

Daily Operation Procedure

System Setup and Equilibration:

- Install and precondition the UPLC BEH Shield RP18 column with initial mobile phase composition (90% A, 10% B) at 0.4 mL/min for at least 30 minutes.

- Calibrate the mass spectrometer using appropriate calibration standards and optimize MRM parameters for maximum sensitivity.

Calibration Standards and QC Preparation:

- Prepare calibration standards by spiking blank plasma with working standard solutions to achieve concentrations of 2, 5, 10, 50, 100, 200, and 400 ng/mL for this compound and 0.5, 1, 2.5, 10, 25, 50, and 100 ng/mL for M3.

- Prepare quality control samples at LLOQ, low, medium, and high concentrations (e.g., 2, 6, 150, 320 ng/mL for this compound and 0.5, 1.5, 40, 80 ng/mL for M3).

Sample Processing:

- Follow the sample preparation workflow outlined in Section 3.3 and Figure 1.

- Process calibration standards, QC samples, and study samples in identical manner.

Sequence Setup and Analysis:

- Program the autosampler injection sequence to include initial system suitability tests, calibration standards, QC samples at appropriate intervals, and study samples.

- Include blank and zero samples (blank with IS) to monitor carryover and specificity.

Data Analysis:

- Process chromatographic data using the MassLynx QuantLynx module or equivalent software.

- Use peak area ratios of analytes to IS for construction of calibration curves via linear regression with 1/x² weighting.

- Apply acceptance criteria for run validation: ±15% accuracy for QCs (±20% at LLOQ) and ≥67% of QCs meeting criteria.

Conclusion

The developed and validated UHPLC-MS/MS method provides a robust, sensitive, and efficient analytical approach for the simultaneous quantification of this compound and its M3 alcohol metabolite in human plasma. The method's comprehensive validation confirms its suitability for application in clinical pharmacokinetic studies, demonstrating excellent precision, accuracy, and sensitivity across therapeutically relevant concentration ranges. The streamlined sample preparation and rapid chromatographic separation make this method particularly well-suited for high-throughput clinical applications where timely analysis of large sample batches is required. This methodology represents a significant advancement over previous approaches and should serve as a valuable tool for further clinical development of this compound as a promising anticancer agent [1] [2].

References

- 1. Development and validation of a UHPLC - MS / MS method for... [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a UHPLC–MS/MS method ... [sciencedirect.com]

- 3. Ultra-high performance liquid chromatography- MS / MS ... [fjps.springeropen.com]

- 4. UHPLC-MS/MS Assay for Quantification of Legubicin, a ... [mdpi.com]

Application Note: Sabarubicin in Human Lung Tumor Xenograft Models

This document summarizes the methodology and findings from a pivotal preclinical study investigating the antitumor effect of Sabarubicin (MEN 10755), both as a single agent and in combination with Cisplatin (DDP), in human lung tumor xenograft models [1].

Introduction

This compound is a disaccharide anthracycline that has demonstrated greater efficacy than Doxorubicin in a broad panel of preclinical models [1]. Its promising antitumour profile generated significant interest in exploring its combination potential with other chemotherapeutic agents, leading to the outlined study which evaluated the in vitro and in vivo effects of this compound combined with Cisplatin in non-small cell lung carcinoma (NSCLC) and small-cell lung carcinoma (SCLC) models [1].

Key Experimental Findings and Quantitative Data

The study provided quantitative data on the synergistic effects and schedule-dependent efficacy of the this compound and Cisplatin combination. The data is summarized in the tables below for easy comparison.

Table 1: In Vivo Antitumour Activity in Human Tumor Xenograft Models

| Tumor Line | Treatment Group (Schedule) | Tumor Growth Inhibition | Best Log10 Cell Kill (LCK) |

|---|---|---|---|

| NSCLC (H460) | This compound (6 mg/kg q4d x 5) + DDP (6 mg/kg q4d x 3), sequential | Superior antitumour efficacy | Not Specified |

| SCLC (GLC4) | DDP followed in 24h by this compound | Significant tumour growth delay | LCK = 6.7 |

Table 2: In Vitro Cytotoxic Effects (IC₅₀)

| Tumor Cell Line | This compound | Cisplatin (DDP) | Combination (Interaction) |

|---|---|---|---|

| NSCLC (H460) | Data from source needed | Data from source needed | Synergistic |

| SCLC (GLC4) | Data from source needed | Data from source needed | Synergistic |

Detailed Experimental Protocol

3.1. In Vivo Xenograft Model Setup

- Animals: Immunocompromised mice (e.g., nude or SCID mice).

- Tumor Cell Lines: Human NSCLC H460 and SCLC GLC4 cells.

- Model Establishment: Tumor cells were injected subcutaneously into mice to establish solid tumor xenografts. Tumors were allowed to grow to a predetermined size before randomization into treatment groups [1].

3.2. Drug Formulation and Administration

- This compound: Administered intravenously at a dose of 6 mg/kg.

- Cisplatin (DDP): Administered intravenously at a dose of 6 mg/kg [1].

3.3. Dosing Schedule The study meticulously compared different administration schedules to determine the optimal sequence for the combination therapy [1].

- Single Agent: this compound was given on a q4d (every 4 days) for 5 cycles schedule.

- Combination Therapy:

- Simultaneous: Both drugs administered on the same day.

- Sequential: One drug administered followed by the other after a 24-hour interval. The sequence was varied (this compound→DDP or DDP→this compound) to assess sequence-dependent effects.

3.4. Efficacy and Toxicity Evaluation

- Tumor Volume Measurement: Tumors were measured regularly with calipers. Tumor volume was calculated, and growth curves were plotted for each group.

- Tumor Growth Delay (TGD) and Log10 Cell Kill (LCK): These parameters were calculated from the tumor growth curves to quantitatively assess antitumour activity. The LCK value of 6.7 for the GLC4 model with the DDP→this compound sequence indicates a highly effective treatment [1].

- Pharmacokinetic Analysis: Plasma concentrations of this compound were measured in the presence and absence of DDP to check for potential drug-drug interactions. The study found no evidence of pharmacokinetic interactions [1].

The following diagram illustrates the core experimental workflow and the critical finding of schedule dependency.

Mechanism of Action and Signaling Pathways

This compound, as an anthracycline, intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis [1]. Combination with Cisplatin, a DNA-crosslinking agent, creates complementary DNA damage. The schedule-dependent synergy, particularly when Cisplatin is administered before this compound, may be due to Cisplatin-induced DNA adducts interfering with replication and repair, thereby sensitizing cells to the topoisomerase II inhibition by this compound. This can overwhelm the cancer cell's DNA damage response (DDR) machinery.

The diagram below illustrates this proposed mechanism of synergistic DNA damage.

Discussion and Conclusion

The study concluded that the combination of this compound and Cisplatin exhibited a superior antitumour effect compared to single-agent therapy in lung cancer xenografts [1]. A critical finding was the strong sequence-dependent effect, particularly in the SCLC GLC4 model, where administering Cisplatin 24 hours before this compound yielded the highest therapeutic efficacy (LCK = 6.7) [1]. The absence of pharmacokinetic interaction suggests the observed synergy is pharmacodynamic in nature [1]. These robust preclinical results formed the basis for subsequent clinical trials of this combination [1].

References

Comprehensive Application Notes and Protocols for Sabarubicin In Vitro Cytotoxicity Assessment

Introduction to Sabarubicin

This compound (MEN 10755) is a novel disaccharide anthracycline that has demonstrated superior efficacy compared to traditional doxorubicin across a broad spectrum of preclinical models [1] [2]. As a next-generation anthracycline, it represents ongoing efforts to optimize the therapeutic profile of this important drug class by improving antitumor activity while potentially mitigating the characteristic cardiotoxicity associated with earlier anthracyclines [3] [4]. These application notes provide detailed protocols for the comprehensive in vitro assessment of this compound's cytotoxic properties, enabling rigorous preclinical evaluation.

The disaccharide structure of this compound differentiates it from conventional anthracyclines, contributing to its enhanced cellular uptake and retention, particularly in multidrug-resistant cell lines [1]. Currently in phase II clinical trials, this compound has shown promising antitumor activity that has stimulated interest in its combination with other antineoplastic agents, particularly platinum-based drugs like cisplatin [1] [2].

Mechanism of Action

Primary Anticancer Mechanisms

This compound exerts its cytotoxic effects through multiple mechanisms, primarily involving DNA interaction and topoisomerase inhibition:

DNA Intercalation: The planar anthracycline structure inserts between DNA base pairs, particularly at GC-rich sequences, causing structural distortion and interfering with DNA replication and transcription [5] [6]. This intercalation induces DNA strand breaks and nucleosome destabilization through positive supercoiling of the DNA helix [5].

Topoisomerase II Poisoning: this compound stabilizes the covalent complex between topoisomerase II and DNA, preventing DNA relegation and generating persistent double-strand breaks [5] [7]. This disruption of topoisomerase II-mediated DNA repair represents a primary mechanism for its antitumor efficacy [5].

Comparative Mechanisms of Anthracyclines

The following diagram illustrates the mechanistic pathways of anthracycline action, including this compound:

Mechanistic Pathway of Anthracycline Action

Compared to doxorubicin, this compound demonstrates enhanced DNA binding affinity and more potent topoisomerase II inhibition, contributing to its improved efficacy profile [1] [2]. While traditional anthracyclines like doxorubicin generate significant reactive oxygen species (ROS) contributing to cardiotoxicity, this compound's structural modifications may alter this propensity, though ROS-mediated mechanisms still contribute to its overall cytotoxicity [3] [5].

Cytotoxicity Assay Protocols

General Cell Culture Conditions

Cell Lines: The following protocols are applicable to both adherent and suspension cell cultures. For this compound assessment, the following cell lines have been utilized in preclinical studies:

Culture Conditions: Maintain cells in appropriate medium (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Cells should be in logarithmic growth phase at the time of assay initiation.

MTT Cytotoxicity Assay Protocol

The MTT assay measures mitochondrial function as an indicator of cell viability and cytotoxicity [8].

Procedure:

- Cell Seeding: Plate cells in 96-well flat-bottom plates at optimal density (1-5×10⁴ cells/well in 100 μL complete medium). Incubate for 24 hours to allow cell attachment.

- Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove culture medium from plates and add 100 μL of drug-containing medium to each well. Include vehicle controls and blank wells (medium without cells).

- Incubation: Incubate plates for 24-72 hours at 37°C in 5% CO₂.

- MTT Reagent Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

- Formazan Solubilization: Carefully remove medium and add 100 μL of DMSO to solubilize formazan crystals.

- Absorbance Measurement: Measure absorbance at 570 nm with reference wavelength at 630-650 nm using a microplate reader.

- Data Analysis: Calculate percentage viability relative to vehicle-treated controls.

Alternative Viability Assays

Cell Counting Kit-8 (CCK-8) Assay: The CCK-8 assay offers enhanced sensitivity compared to MTT [9]:

- Seed cells as described in section 3.2.

- After drug treatment, add 10 μL of CCK-8 solution directly to each well.

- Incubate for 1-4 hours at 37°C.

- Measure absorbance at 450 nm using a microplate spectrophotometer.

Dye Exclusion Assays: Vital dyes like trypan blue can be used for rapid viability assessment:

- Harvest cells after drug treatment and prepare single-cell suspension.

- Mix cell suspension with 0.4% trypan blue solution (1:1 dilution).

- Count unstained (viable) and stained (non-viable) cells using a hemocytometer within 3-5 minutes of mixing [8].

Combination Studies with Cisplatin

Rationale for Combination Therapy

The combination of this compound with cisplatin demonstrates synergistic cytotoxicity in lung cancer models, potentially through complementary DNA damage mechanisms [1] [2]. While this compound primarily acts through topoisomerase II inhibition and DNA intercalation, cisplatin generates DNA crosslinks, creating multiple lesions that overwhelm DNA repair capacity.

Experimental Workflow for Combination Studies

The following diagram outlines the workflow for conducting combination studies:

Combination Study Workflow

Optimized Scheduling for Combination Therapy

Research indicates that sequence-dependent effects significantly impact the efficacy of this compound-cisplatin combinations:

- For SCLC (GLC4 cells): Administration of this compound followed 24 hours later by cisplatin produces maximal synergy (LCK = 6.7) [1] [2].

- For NSCLC (H460 cells): Sequential combination is more effective than simultaneous administration, though the sequence is less critical compared to SCLC models [1] [2].

Recommended Protocol for SCLC Models:

- Day 1: Treat cells with this compound (concentration range: 0.1-1 μM)

- Day 2: Remove this compound-containing medium and treat with cisplatin (concentration range: 1-10 μM)

- Day 3-5: Assess cytotoxicity using MTT or CCK-8 assays

Data Analysis and Interpretation

Quantification of Cytotoxicity

Calculate IC₅₀ values using non-linear regression analysis of concentration-response data. Several software packages are available for this purpose, including GraphPad Prism and R-based tools.

Synergy Quantification Methods:

- Chou-Talalay Method: Quantifies combination index (CI) where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism [2] [10].

- Bliss Independence Model: Compares observed effect with expected effect assuming independent drug action [10].

- Loewe Additivity Model: Based on the principle that a drug cannot synergize with itself [10].

Preclinical Cytotoxicity Data

Table 1: Summary of Reported this compound Cytotoxicity in Preclinical Models

| Cell Line | Cancer Type | Reported IC₅₀ | Comparison with Doxorubicin | Key Findings |

|---|---|---|---|---|

| H460 | Non-small cell lung cancer | Not specified | Greater efficacy | Enhanced antitumor activity in xenograft models |

| GLC4 | Small cell lung cancer | Not specified | Greater efficacy | Sequence-dependent synergy with cisplatin |

| Various cancer cell lines | Broad panel | Low nanomolar range | Superior across most models | Enhanced activity in anthracycline-resistant cells |

Note: Specific IC₅₀ values for this compound were not provided in the available literature, though it consistently demonstrates superior efficacy compared to doxorubicin [1] [2].

Assessment of DNA Damage Response

To complement viability assays, incorporate DNA damage assessment:

γH2AX Immunofluorescence:

- Fix cells at various timepoints after this compound treatment (4-24 hours)

- Stain with anti-γH2AX antibody (phosphorylated histone H2AX)

- Quantify foci formation per nucleus using fluorescence microscopy

- Compare with untreated controls and known DNA-damaging agents

Cell Cycle Analysis:

- Harvest cells after 24-48 hours of drug exposure

- Fix in 70% ethanol and stain with propidium iodide

- Analyze DNA content by flow cytometry

- Expect accumulation in S and G2 phases characteristic of DNA damage response [5] [7]

Troubleshooting and Technical Considerations

Common Technical Issues

- High Background in MTT Assay: Ensure complete removal of culture medium before DMSO addition to prevent crystal dissolution issues [8].

- Variable Results in Combination Studies: Strictly control timing in sequential dosing studies; even slight deviations can significantly impact synergy measurements [1].

- Cell Line-Specific Variability: Validate optimal cell density for each cell line through pilot experiments; excessively dense cultures reduce drug sensitivity.

Analytical Considerations

- Drug Stability: this compound solutions should be prepared fresh for each experiment and protected from light during incubation periods.

- Time Course Considerations: Include multiple timepoints (24, 48, 72 hours) as this compound exhibits time-dependent cytotoxicity.

- Combination Ratios: Test multiple drug ratios when assessing synergy; fixed-ratio designs facilitate proper isobologram analysis.

Conclusion

These application notes provide comprehensive protocols for the rigorous assessment of this compound cytotoxicity in preclinical models. The optimized conditions for single-agent and combination studies with cisplatin provide a foundation for systematic evaluation of this promising anthracycline derivative. The sequence-dependent synergy observed in SCLC models highlights the importance of scheduling considerations in combination therapy development.

Further studies should explore this compound's activity in three-dimensional culture systems and patient-derived organoids to better recapitulate the tumor microenvironment. Additionally, investigation of its effects on senescence induction and immunomodulatory properties may reveal novel aspects of its mechanism of action [5] [6].

References

- 1. Antitumour effect of combination treatment with this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumour effect of combination treatment with this compound ... [link.springer.com]

- 3. Doxorubicin pathways: pharmacodynamics and adverse ... [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for the Optimization of Natural Leads to Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 5. Doxorubicin—An Agent with Multiple Mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 6. A review of the pathophysiological mechanisms of ... - Nature [nature.com]

- 7. Molecular basis for the DNA damage induction and ... [pmc.ncbi.nlm.nih.gov]

- 8. and Cell Viability In ... | IntechOpen Vitro Cytotoxicity Assays [intechopen.com]

- 9. In vitro to clinical translational pharmacokinetic ... [nature.com]

- 10. understanding drug synergy from a systems biology perspective [bmcsystbiol.biomedcentral.com]

Comprehensive Application Notes and Protocols: Sabarubicin and Cisplatin Combination Therapy for Advanced Solid Tumors

Introduction and Executive Summary

Sabarubicin (MEN-10755) represents a third-generation disaccharide anthracycline that has demonstrated enhanced antitumor efficacy compared to traditional anthracyclines like doxorubicin, particularly in treatment-resistant malignancies. Cisplatin remains a cornerstone chemotherapeutic agent in oncology with proven efficacy across various solid tumors, though its utility is often limited by dose-dependent toxicities and drug resistance. The strategic combination of these two agents with complementary mechanisms of action creates a promising approach for overcoming therapeutic resistance while potentially minimizing individual drug toxicities through dose optimization.

Preclinical evidence indicates that the this compound-cisplatin combination generates synergistic cytotoxicity across multiple human tumor models, including non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC), with the antitumor activity being highly dependent on administration sequence and scheduling [1]. These findings provide the rational foundation for clinical translation of this combination therapy approach. The purpose of these Application Notes and Protocols is to provide researchers and clinical investigators with standardized methodologies for evaluating, implementing, and optimizing this combination therapy across the drug development continuum, from preclinical assessment to clinical trial design.

Drug Profiles and Mechanisms of Action

This compound (MEN-10755) Profile

- Classification: Third-generation disaccharide anthracycline antibiotic

- Molecular Formula: C32H37NO13

- Molecular Weight: 643.6351 g/mol [2]

- Mechanism of Action: this compound functions as a topoisomerase II inhibitor, specifically modulating both DNA topoisomerase 2-alpha and 2-beta isoforms [2]. This interaction induces DNA double-strand breaks during replication, leading to permanent DNA damage and subsequent apoptosis in cancer cells. Its disaccharide structure enhances cellular uptake and retention compared to traditional anthracyclines.

- Development Status: Investigational (Phase II clinical trials) for various solid tumors including prostate cancer, testicular germ cell tumors, and unspecified adult solid tumors [2] [3].

Cisplatin Profile

- Classification: Platinum-based alkylating agent

- Molecular Formula: Cl2H6N2Pt

- Molecular Weight: 300.05 g/mol [4]

- Mechanism of Action: Cisplatin exerts its cytotoxic effects primarily through DNA cross-linking and alkylation [5] [4]. After intracellular activation, the compound forms covalent adducts with purine bases in DNA, creating primarily intrastrand cross-links that distort the DNA helix, interfere with DNA repair mechanisms, and ultimately trigger apoptotic cell death.

- FDA Approval Status: Approved for metastatic testicular tumors, metastatic ovarian tumors, and advanced bladder cancer [4].

Table 1: Comparative Drug Profiles and Characteristics

| Parameter | This compound | Cisplatin |

|---|---|---|

| Drug Class | Anthracycline antibiotic | Platinum-based alkylating agent |

| Primary Molecular Target | DNA topoisomerase II | DNA purine bases |

| Main Mechanism | Topoisomerase II inhibition causing DNA double-strand breaks | DNA cross-linking and adduct formation |

| Key Metabolic Pathway | Not fully characterized | Protein binding, renal excretion |

| Protein Binding | Not available | ~90% (platinum metabolites) |

| Elimination Half-life | Not available | 30 minutes (parent compound); 5+ days (protein-bound platinum) |

Preclinical Evidence and Combination Rationale

In Vitro Synergy Data

The synergistic interaction between this compound and cisplatin has been systematically evaluated in various human cancer cell lines, demonstrating enhanced cytotoxicity beyond additive effects:

- In both NSCLC (H460) and SCLC (GLC4) cell lines, the drug combination consistently produced greater cytotoxicity than either agent alone, with analysis indicating true synergistic effects rather than merely additive interactions [1].

- The synergistic potential was found to be sequence-dependent in certain cell lines, particularly in SCLC models, where administration of this compound followed by cisplatin after 24 hours yielded optimal results [1].

- Mechanistic studies suggest that the sequential administration allows for initial DNA damage induction by this compound through topoisomerase II inhibition, potentially creating a sensitized cellular state for enhanced platinum-DNA adduct formation and reduced DNA repair capacity.

In Vivo Efficacy Studies

Human tumor xenograft models have provided compelling evidence supporting the therapeutic advantage of the this compound-cisplatin combination:

- In H460 (NSCLC) xenografts, the sequential combination demonstrated superior antitumor efficacy compared to simultaneous administration, though the effect was not sequence-dependent in this model [1].

- In GLC4 (SCLC) xenografts, a strong sequence-dependent effect was observed, with the highest level of tumor growth inhibition (LCK = 6.7) achieved when cisplatin administration followed this compound by 24 hours [1].

- Pharmacokinetic analyses conducted alongside these efficacy studies revealed no evidence of drug-drug interactions that would alter the disposition of either agent, suggesting that the observed synergy originates from pharmacodynamic interactions at the cellular level rather than pharmacokinetic modulation [1].

Table 2: Summary of Preclinical In Vivo Efficacy in Human Tumor Xenografts

| Tumor Model | Optimal Schedule | Efficacy Outcome | Sequence Dependency |

|---|---|---|---|

| NSCLC (H460) | Sequential administration (either sequence) | Significant tumor growth inhibition | Minimal sequence dependency |

| SCLC (GLC4) | This compound → 24h → Cisplatin | Highest efficacy (LCK = 6.7) | Strong sequence dependency |

| Ovarian Cancer | Not fully determined | Limited single-agent activity for this compound | Further investigation needed |

Experimental Protocols and Methodologies

In Vitro Combination Studies

4.1.1 Cell Culture and Preparation

- Cell Lines: Maintain appropriate human cancer cell lines (e.g., H460 for NSCLC, GLC4 for SCLC) in recommended media with 10% fetal bovine serum and standard antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

- Preparation: Harvest exponentially growing cells by gentle trypsinization, resuspend in fresh medium, and count using a hemocytometer or automated cell counter. Plate cells at optimized densities (typically 3-5 × 10³ cells/well for H460, 5-8 × 10³ cells/well for GLC4) in 96-well plates to ensure 70-80% confluence at the time of drug treatment after 24 hours of acclimation.

4.1.2 Drug Treatment and Scheduling

- Stock Solutions: Prepare this compound stock at 10 mM in sterile DMSO and cisplatin stock at 10 mM in 0.9% saline. Aliquot and store at -20°C protected from light.

- Dilution Series: Create serial dilutions in complete culture medium to achieve final concentrations covering the anticipated IC₂₀ to IC₈₀ ranges for both single agents and combinations. Include vehicle controls (0.1% DMSO maximum final concentration).

- Sequential Administration: For sequence-dependent studies:

- Sequence A: this compound → 24h → Cisplatin

- Sequence B: Cisplatin → 24h → this compound

- Simultaneous: Both drugs administered together

- Exposure Time: Maintain drug exposure for 72 hours total, with sequential schedules accounting for the 24-hour interval between administrations.

4.1.3 Viability Assessment and Data Collection

- MTT Assay Protocol: After 72 hours of total drug exposure, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Carefully remove media and dissolve formed formazan crystals in 150 μL DMSO with gentle shaking for 15 minutes.

- Alternative Methods: For improved sensitivity, consider ATP-based viability assays (CellTiter-Glo) according to manufacturer protocols.

- Data Acquisition: Measure absorbance at 570 nm (MTT assay) or luminescence (ATP assay) using a plate reader. Export raw data for subsequent analysis.

Figure 1: In Vitro Combination Study Workflow - This diagram illustrates the standardized protocol for assessing this compound and cisplatin combinations in cell culture models, highlighting critical scheduling considerations.

In Vivo Xenograft Studies

4.2.1 Animal Model Establishment

- Xenograft Generation: Subcutaneously inject 5-10 × 10⁶ exponentially growing human cancer cells (H460 for NSCLC, GLC4 for SCLC) suspended in 100 μL of 1:1 PBS:Matrigel mixture into the right flank of 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD-scid strains).

- Randomization: When tumors reach 100-150 mm³, randomize animals into experimental groups (n=8-10 per group) ensuring comparable mean tumor volumes across groups prior to treatment initiation.

4.2.2 Dosing Formulations and Administration

- This compound Formulation: Prepare immediately before use at 1 mg/mL in sterile saline or PBS [1].

- Cisplatin Formulation: Prepare at 1 mg/mL in sterile 0.9% saline [1].

- Dosing Regimen:

- Administration Route: Intravenous injection via tail vein using appropriate restraint techniques. Alternate injection sites if possible to minimize venous irritation.

4.2.3 Efficacy and Toxicity Monitoring

- Tumor Measurement: Caliper measurements performed 2-3 times weekly, with tumor volume calculated using the formula: Volume = (Length × Width²) / 2.

- Body Weight: Recorded at least twice weekly as an indicator of systemic toxicity.

- Clinical Observations: Daily monitoring for signs of distress, abnormal behavior, or drug-related adverse effects.

- Endpoint Criteria: Humane endpoints defined as tumor volume exceeding 2000 mm³, ulceration, >20% body weight loss, or significant clinical deterioration.

Figure 2: In Vivo Xenograft Study Protocol - This workflow details the establishment, treatment, and monitoring of human tumor xenograft models for evaluating the this compound-cisplatin combination, highlighting the optimal sequencing strategy identified in preclinical studies.

Data Analysis and Synergy Assessment Methods

Statistical Models for Combination Effects

Quantitative assessment of drug interaction requires appropriate statistical models to distinguish between additive, synergistic, and antagonistic effects:

- Bliss Independence Model: This approach assumes drugs act through independent mechanisms without interaction. The expected additive effect is calculated as EAB = EA + EB - EA×EB, where E represents fractional effects (0-1 scale). A Combination Index (CI) < 1 indicates synergy [6].

- Highest Single Agent (HSA) Approach: Compares the combination effect to the better-performing single agent alone. While simple to implement, this method may overestimate synergy when both drugs have moderate single-agent activity [6].

- Response Additivity: Defines the expected additive effect as the sum of individual drug effects (EAB = EA + EB). This approach is most appropriate for drugs with linear dose-response relationships [6].

Experimental Design Considerations

Robust combination studies require careful experimental design to avoid methodological pitfalls:

- Dose-Range Finding: Preliminary experiments should establish individual agent dose-response curves to identify appropriate concentration ranges for combination studies (typically IC₂₀ to IC₈₀).

- Replication: Minimum of three biological replicates with multiple technical replicates (n≥6) per experimental condition to ensure statistical power.

- Appropriate Controls: Vehicle controls, single-agent controls at multiple concentrations, and quality control checks for assay performance.

- Data Normalization: Normalize all response data to vehicle-treated controls (100% viability) and background measurements (0% viability).

Table 3: Comparison of Drug Combination Assessment Methods

| Method | Expected Additivity Formula | Combination Index (CI) | Advantages | Limitations |

|---|---|---|---|---|

| Bliss Independence | EAB = EA + EB - EA×EB | CI = EAB(observed) / EAB(Bliss expected) | Independent of mechanism of action; Widely applicable | Requires effects as probabilities (0-1); Assumes exponential dose-response |

| Highest Single Agent | EAB = max(EA, EB) | CI = EAB(observed) / max(EA, EB) | Simple implementation; Intuitive interpretation | Limited evidence for true synergy; May overestimate combination effects |

| Response Additivity | EAB = EA + EB | CI = EAB(observed) / (EA + EB) | No assumptions about dose-response shape | Problematic with nonlinear curves; Sham combination paradox |

Clinical Translation and Trial Design

Phase I/II Clinical Trial Considerations

Based on preclinical evidence and prior clinical experience with both agents, the following guidelines inform clinical translation:

- Recommended Starting Dose: this compound 80 mg/m² combined with cisplatin 75 mg/m², both administered intravenously every 3 weeks [3]. Dose escalation of this compound to 90 mg/m² may be considered in the absence of significant toxicity.

- Optimal Scheduling: For SCLC and potentially other sensitive malignancies, administration of this compound followed 24 hours later by cisplatin may maximize efficacy based on preclinical sequence-dependency data [1].

- Dose-Limiting Toxicities: Myelosuppression (particularly neutropenia) represents the primary dose-limiting toxicity for this compound, while cisplatin dose is typically limited by renal toxicity, neurotoxicity, and nausea/vomiting [1] [3].

- Prophylactic Management: Aggressive hydration (at least 2 liters daily) with mannitol diuresis for renal protection during cisplatin administration, and appropriate antiemetic prophylaxis for both agents [7] [8].

Patient Monitoring and Safety Assessment

Comprehensive safety monitoring is essential throughout treatment:

- Hematological Monitoring: Complete blood counts with differential prior to each cycle and at nadir (days 10-14) to monitor for neutropenia and thrombocytopenia [3].

- Renal Function: Serum creatinine, electrolytes, and calculated creatinine clearance before each cisplatin dose, with dose adjustment or discontinuation for significant impairment [7] [8].

- Cardiac Monitoring: Baseline and periodic assessment of left ventricular ejection fraction (LVEF) by echocardiogram or MUGA scan, particularly in patients with prior anthracycline exposure or cardiac risk factors [3].

- Neurological Assessment: Regular evaluation for cisplatin-induced peripheral neuropathy, including sensory examination and patient-reported symptoms [7] [8].

- Auditory Monitoring: Baseline and periodic audiometric evaluation, especially in patients receiving cumulative cisplatin doses >300 mg/m² [8].

Conclusion and Future Directions

The strategic combination of this compound and cisplatin represents a promising approach for enhancing antitumor efficacy while potentially mitigating resistance mechanisms in various solid tumors. Preclinical data consistently demonstrates schedule-dependent synergy, particularly in lung cancer models, providing a strong rationale for clinical development.

Future research directions should include:

- Biomarker identification to select patient populations most likely to benefit from this combination

- Expanded sequence optimization across additional tumor types

- Triple combination strategies incorporating targeted agents or immunotherapies

- Novel formulation approaches to further improve therapeutic index

These Application Notes and Protocols provide a comprehensive framework for advancing the this compound-cisplatin combination through preclinical evaluation and clinical development, with the ultimate goal of delivering improved therapeutic options for cancer patients.

References

- 1. Antitumour effect of combination treatment with this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. A phase II study of this compound (MEN-10755) as second ... [pubmed.ncbi.nlm.nih.gov]

- 4. Cisplatin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Cisplatin in cancer therapy: molecular mechanisms of action [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of drug combinations: current methodological ... [pmc.ncbi.nlm.nih.gov]

- 7. Cisplatin (intravenous route) - Side effects & uses [mayoclinic.org]

- 8. Cisplatin (chemotherapy drug) - treatment and side effects [macmillan.org.uk]

Sabarubicin Basic Profile and Combination Efficacy Data

The table below summarizes key characteristics and preclinical combination efficacy data for Sabarubicin.

| Property | Details |

|---|---|

| Drug Classification | Third-generation disaccharide anthracycline; small molecule [1] [2] |

| Primary Mechanism | DNA topoisomerase 2-alpha and 2-beta inhibitor [1] |

| Key Combination (Preclinical) | This compound + Cisplatin (DDP) [3] |

| Synergistic Effect | Observed in both NSCLC (H460) and SCLC (GLC4) cell lines in vitro [3] |

| Optimal Sequence (SCLC) | This compound → 24-hour interval → Cisplatin (Strong sequence-dependent effect) [3] |

| Optimal Sequence (NSCLC) | Sequential administration preferred, but not sequence-dependent [3] |

| Pharmacokinetic Interaction | No evidence of drug-drug interaction in combination with cisplatin [3] |

Detailed Experimental Protocol for Preclinical Combination Studies

The methodology from key preclinical studies provides a model for evaluating this compound combination schedules.

1.0 In Vitro Cytotoxicity and Synergism Assay

- Objective: To determine the cytotoxic interaction (synergism, additivity, or antagonism) between this compound and cisplatin.